molecular formula C4H10Cl2OSi B13794710 Dichloro(2-methoxyethyl)methylsilane CAS No. 58066-88-9

Dichloro(2-methoxyethyl)methylsilane

Cat. No.: B13794710
CAS No.: 58066-88-9
M. Wt: 173.11 g/mol
InChI Key: CNKBKCGUSXCEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(2-methoxyethyl)methylsilane is an organosilicon compound with the molecular formula C₄H₁₀Cl₂OSi. It is a versatile chemical used in various industrial and research applications. The compound is characterized by the presence of two chlorine atoms, a methoxyethyl group, and a methyl group attached to a silicon atom. This unique structure imparts specific chemical properties that make it valuable in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(2-methoxyethyl)methylsilane can be synthesized through the chlorination of 2-methoxyethylmethylsilane. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The process is carried out under controlled conditions to ensure the selective formation of the dichlorinated product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactions. The raw materials, including 2-methoxyethylmethylsilane and the chlorinating agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Dichloro(2-methoxyethyl)methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various organosilicon compounds depending on the nucleophile used.

    Hydrolysis: Silanols and hydrochloric acid.

    Condensation Reactions: Siloxane polymers.

Scientific Research Applications

Dichloro(2-methoxyethyl)methylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichloro(2-methoxyethyl)methylsilane involves its reactivity towards nucleophiles and its ability to form siloxane bonds. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various organosilicon compounds. The methoxyethyl group provides additional reactivity and stability to the molecule .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Dichloro(2-methoxyethyl)methylsilane can be compared with other similar organosilicon compounds such as:

Uniqueness: The presence of the methoxyethyl group in this compound imparts unique reactivity and stability to the compound, making it valuable in specific synthetic applications and industrial processes .

Properties

CAS No.

58066-88-9

Molecular Formula

C4H10Cl2OSi

Molecular Weight

173.11 g/mol

IUPAC Name

dichloro-(2-methoxyethyl)-methylsilane

InChI

InChI=1S/C4H10Cl2OSi/c1-7-3-4-8(2,5)6/h3-4H2,1-2H3

InChI Key

CNKBKCGUSXCEJQ-UHFFFAOYSA-N

Canonical SMILES

COCC[Si](C)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.